molecular formula C24H16BrNO4S B15008161 4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide

4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide

Cat. No.: B15008161
M. Wt: 494.4 g/mol
InChI Key: SEPQEKKAPDCXGQ-UHFFFAOYSA-N
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Description

4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide is a complex organic compound that features a combination of bromophenoxy, dibenzofuran, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach includes:

    Synthesis of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of dibenzofuran: Dibenzofuran can be synthesized via the cyclization of biphenyl ethers.

    Coupling reactions: The final compound is obtained by coupling 4-bromophenol with dibenzofuran and benzenesulfonamide under specific conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of the bromophenoxy group allows for further functionalization, while the dibenzofuran and sulfonamide moieties contribute to its stability and biological activity.

Properties

Molecular Formula

C24H16BrNO4S

Molecular Weight

494.4 g/mol

IUPAC Name

4-(4-bromophenoxy)-N-dibenzofuran-3-ylbenzenesulfonamide

InChI

InChI=1S/C24H16BrNO4S/c25-16-5-8-18(9-6-16)29-19-10-12-20(13-11-19)31(27,28)26-17-7-14-22-21-3-1-2-4-23(21)30-24(22)15-17/h1-15,26H

InChI Key

SEPQEKKAPDCXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)Br

Origin of Product

United States

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